

# Application Notes and Protocols for 4-Methylphenoxyacetonitrile in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: 4-Methylphenoxyacetonitrile

Cat. No.: B1581747

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## Introduction: The Strategic Value of the Phenoxyacetonitrile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. **4-Methylphenoxyacetonitrile**, also known as 2-(p-tolyloxy)acetonitrile, emerges as a significant starting material due to its inherent structural motifs: a phenoxy ring substituted with a methyl group and a reactive nitrile functionality. This combination offers a gateway to a diverse range of molecular architectures with proven pharmacological relevance.

The phenoxyacetic acid scaffold, readily accessible from **4-methylphenoxyacetonitrile** via hydrolysis, is a cornerstone in numerous drug classes. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.<sup>[1][2][3]</sup> For instance, commercially successful drugs like Tiaprofenic acid, an NSAID, and Tinnelic acid, an antihypertensive, feature this core structure.<sup>[3]</sup> The methyl group on the phenyl ring can be a crucial modulator of metabolic stability and target binding affinity, making **4-methylphenoxyacetonitrile** a particularly interesting starting point for lead optimization campaigns.

Furthermore, the nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids, or can participate in cycloaddition reactions to form nitrogen-containing heterocycles.<sup>[4][5]</sup> These heterocyclic structures are ubiquitous in medicinal chemistry, often serving as the central pharmacophore of a drug molecule. This guide provides detailed protocols for the application of **4-Methylphenoxyacetonitrile** in the synthesis of key pharmaceutical intermediates, underscoring its potential in accelerating drug discovery programs.

## Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical reagent is a prerequisite for its successful application in the laboratory.

Property	Value	Reference
CAS Number	33901-44-9	--INVALID-LINK--
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	--INVALID-LINK--
Molecular Weight	147.17 g/mol	--INVALID-LINK--
Appearance	Not specified, likely a liquid or low-melting solid	
Boiling Point	Not specified	
Melting Point	Not specified	
Solubility	Expected to be soluble in common organic solvents	

### Safety and Handling:

**4-Methylphenoxyacetonitrile** should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS).<sup>[6]</sup>

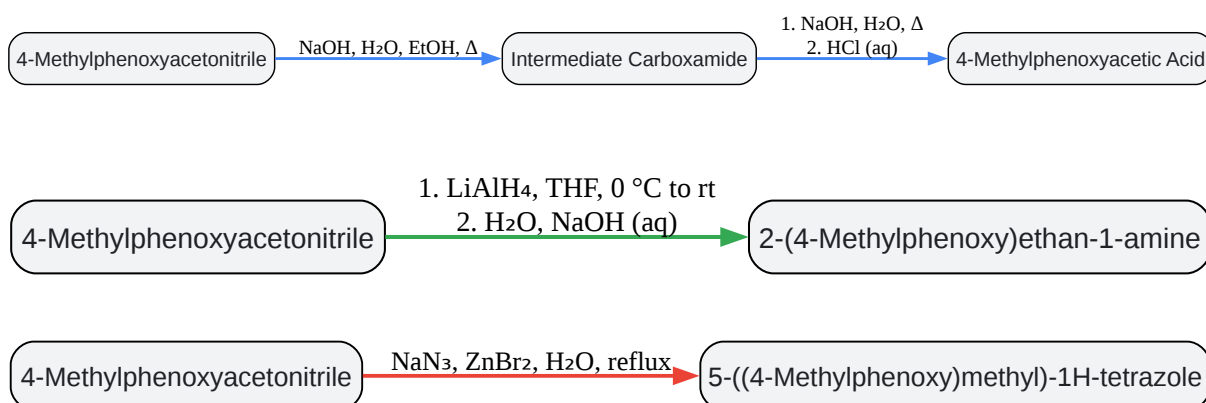
## Synthetic Pathways and Experimental Protocols

The true utility of **4-Methylphenoxyacetonitrile** lies in its reactivity and the valuable intermediates it can generate. Below are detailed protocols for key transformations.

## Protocol 1: Synthesis of 4-Methylphenoxyacetic Acid - A Key Pharmacophore

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that unlocks access to the valuable phenoxyacetic acid scaffold.

Reaction Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. The choice of conditions can be influenced by the presence of other functional groups in the molecule. For this protocol, a two-step basic hydrolysis is employed to ensure complete conversion and minimize potential side reactions.



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